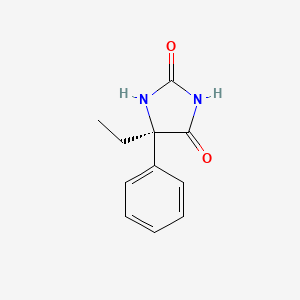

(-)-5-Ethyl-5-phenylhydantoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318028 | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-32-0 | |

| Record name | (-)-Nirvanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-phenylhydantoin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nirvanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Nirvanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HJB0TU3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol)

An In-depth Technical Guide to the Synthesis and Characterization of (-)-5-Ethyl-5-phenylhydantoin

This compound, known by the trivial name Nirvanol, is a chiral heterocyclic compound of significant interest in pharmacology and medicinal chemistry. It is the principal active metabolite of the anticonvulsant drug mephenytoin.[1][2] The pharmacological activity of mephenytoin is largely attributed to Nirvanol, which is formed via N-demethylation in the body.[2] Historically, Nirvanol itself was used as a hypnotic and anticonvulsant agent but was withdrawn due to a high incidence of adverse effects.[1]

Understanding the synthesis and stereospecific characterization of the (-)-enantiomer is crucial for researchers in drug development and metabolism studies. This is because enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Nirvanol exerts its anticonvulsant effects primarily by binding to voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the high-frequency repetitive firing of action potentials associated with seizures.[1]

This guide provides a comprehensive, field-proven framework for the synthesis of racemic 5-ethyl-5-phenylhydantoin, the subsequent chiral resolution to isolate the desired (-)-enantiomer, and the rigorous analytical techniques required for its complete characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the process.

Part 1: Chemical Synthesis and Chiral Resolution

The synthesis of optically pure this compound is a multi-stage process. A robust and scalable approach involves an initial non-stereoselective synthesis to produce the racemic compound, followed by a classical chiral resolution to isolate the target enantiomer.

Synthesis of Racemic (±)-5-Ethyl-5-phenylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, offering a reliable one-pot method from a ketone precursor. This multicomponent reaction leverages a ketone, an ammonium source (ammonium carbonate), and a cyanide source to construct the hydantoin ring system.

Causality of Experimental Choices:

-

Starting Material: Propiophenone (ethyl phenyl ketone) is selected as it contains the requisite ethyl and phenyl groups at the target C5 position.

-

Reagents: Ammonium carbonate serves as a convenient in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the reaction mechanism. Potassium cyanide provides the nucleophilic cyanide ion required for the initial addition to the ketone.

-

Solvent System: An ethanol/water mixture is used to ensure the solubility of both the organic ketone and the inorganic salts, creating a homogenous reaction environment.[3]

-

Heating under Reflux: The reaction requires thermal energy to overcome the activation barriers for the formation of the intermediate aminonitrile and the subsequent cyclization. Refluxing maintains a constant, elevated temperature to drive the reaction to completion.[3]

Experimental Protocol: Synthesis of (±)-5-Ethyl-5-phenylhydantoin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propiophenone (26.8 g, 0.2 mol), ammonium carbonate (80 g, 0.8 mol), and 300 mL of ethanol.[3]

-

Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (28 g, 0.4 mol) in 300 mL of water. (CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment).

-

Initiation: Add the potassium cyanide solution to the reaction flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring and maintain this condition for 8-10 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask in an ice-salt bath to induce precipitation of the product.[3]

-

Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water to remove inorganic salts.[3] The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure racemic 5-ethyl-5-phenylhydantoin as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the Bucherer-Bergs synthesis of racemic hydantoin.

Chiral Resolution of (±)-5-Ethyl-5-phenylhydantoin

Since the Bucherer-Bergs synthesis is not stereoselective, it produces a 1:1 mixture of the (+) and (-) enantiomers. To isolate the desired (-)-enantiomer, a classical resolution is employed. This method relies on the principle of converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Causality of Experimental Choices:

-

Resolving Agent: A chiral base, such as (-)-brucine or another suitable chiral amine, is often used. The acidic N-H protons of the hydantoin ring allow it to form salts with the basic resolving agent. The choice of agent is critical and often determined empirically to find one that forms diastereomeric salts with significantly different solubilities. For hydantoins, brucine has been successfully used.[4]

-

Diastereomer Formation: The reaction of (±)-hydantoin with (-)-brucine yields two diastereomeric salts: [(-)-hydantoin-(-)-brucine] and [(+)-hydantoin-(-)-brucine].

-

Fractional Crystallization: By carefully selecting a solvent, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other dissolved. This is the key separation step.

-

Liberation of Enantiomer: After separating the desired diastereomeric salt, it is treated with a strong acid (e.g., HCl) to protonate the resolving agent, breaking the salt bond and liberating the pure enantiomer of the hydantoin, which can then be isolated.

Conceptual Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic (±)-5-Ethyl-5-phenylhydantoin in a suitable hot solvent (e.g., methanol or acetone). Add an equimolar amount of the chiral resolving agent (e.g., (-)-brucine).

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The process may require seeding with a pure crystal to initiate crystallization.

-

Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be checked by measuring its optical rotation. This step may need to be repeated several times to achieve high diastereomeric purity.

-

Liberation of (-)-Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a mineral acid (e.g., 2M HCl) to a pH of 1-2.[5][6] This protonates the resolving agent, making it water-soluble, and causes the free hydantoin enantiomer to precipitate.

-

Final Isolation: Collect the precipitated this compound by filtration, wash with water, and dry.

Chiral Resolution Workflow Diagram

Sources

An In-depth Technical Guide to the Physicochemical Properties of (-)-5-Ethyl-5-phenylhydantoin

Introduction: Contextualizing (-)-5-Ethyl-5-phenylhydantoin in Pharmaceutical Science

This compound, also known by the common name Nirvanol, is a chiral molecule belonging to the hydantoin class of heterocyclic compounds.[1][2] It is a principal and pharmacologically active metabolite of the anticonvulsant drug mephenytoin.[3][4] The anticonvulsant properties of Nirvanol are significant, often contributing substantially to the therapeutic effect of the parent drug, and are attributed to its structural similarity to phenobarbital.[5] This guide provides a comprehensive examination of the core physicochemical properties of the levorotatory enantiomer, this compound.

Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals. Physicochemical characteristics such as solubility, melting point, pKa, and lipophilicity govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. For instance, aqueous solubility directly influences dissolution rate and bioavailability, while the partition coefficient is a key predictor of membrane permeability and in-vivo distribution. This document is structured to provide not only the quantitative data for this compound but also the scientific rationale behind the experimental methods used for their determination, offering a holistic view for advanced application and research.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-Ethyl-5-phenylimidazolidine-2,4-dione | [2] |

| Common Names | Nirvanol, Ethylphenylhydantoin | [1] |

| CAS Number | 631-07-2 (for racemate) | [2][4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [6] |

| SMILES | CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | [2] |

The structure features a five-membered hydantoin ring with two carbonyl groups, and a chiral center at the C5 position, to which both an ethyl and a phenyl group are attached.

Caption: 2D Structure of 5-Ethyl-5-phenylhydantoin.

Section 2: Stereochemistry and Optical Activity

As a chiral molecule, 5-Ethyl-5-phenylhydantoin exists as a pair of enantiomers. The levorotatory or (-) enantiomer rotates the plane of plane-polarized light in a counter-clockwise direction.[2][7] While the metabolism of the parent drug, mephenytoin, is stereoselective, producing different metabolites from its (R)- and (S)-enantiomers, the subsequent metabolism of Nirvanol itself is also stereoselective.[8][9] Studies on the metabolites of Nirvanol have assigned the (R)-configuration to the levorotatory isomers of its hydroxylated products, suggesting that this compound is the (R)-enantiomer.[8]

The optical rotation is a critical parameter for identifying and ensuring the purity of a specific enantiomer, as enantiomers often exhibit significant differences in pharmacological activity and toxicity.[10]

Experimental Protocol: Determination of Optical Rotation

The determination of specific rotation is a fundamental technique in chiral chemistry, governed by standards such as those outlined in the European and US Pharmacopeias.[11]

Principle: Specific rotation [α] is a standardized measure of a compound's ability to rotate plane-polarized light. It is calculated from the observed rotation (α), which depends on the concentration of the solution (c), the path length of the sample cell (l), the temperature (T), and the wavelength of the light (λ).[1]

Equation: [α]Tλ = α / (l * c)

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a validated calibration standard according to the manufacturer's instructions.

-

Solvent Blank: Fill the polarimeter cell (e.g., a 1 decimeter [dm] cell) with the specified solvent (e.g., ethanol). Place the cell in the instrument and zero the reading. This corrects for any optical rotation caused by the solvent or the cell itself.

-

Sample Preparation: Accurately weigh a precise amount of the this compound sample and dissolve it in a specific volume of the chosen solvent to achieve a known concentration (c), typically expressed in g/mL.

-

Measurement: Rinse the polarimeter cell with the sample solution before filling it, ensuring no air bubbles are present. Place the filled cell back into the instrument.

-

Record Observation: Record the observed optical rotation (α) in degrees. For visual polarimeters, take the average of at least five readings. For modern photoelectric instruments, a single, stable reading is sufficient.[11]

-

Calculation: Use the formula above to calculate the specific rotation. The result should be reported with the temperature and wavelength, for example, [α]25D, where 25 is the temperature in Celsius and D refers to the sodium D-line (589 nm).[11]

Section 3: Solid-State and Solution Properties

The physical state and solubility behavior of an active pharmaceutical ingredient (API) are critical determinants of its suitability for formulation and its ultimate in-vivo performance.

Solid-State Properties

This compound presents as a white crystalline solid.[5] Its melting point is a key indicator of purity and identity.

| Property | Value | Source(s) |

| Appearance | White Crystalline Solid | [5] |

| Melting Point | 202 °C | [9] |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for Class Ia substances.[1]

Principle: The melting range is the temperature range over which a solid material transitions to a liquid. For a pure crystalline solid, this range is typically narrow. The method involves heating a small, packed sample in a capillary tube at a controlled rate.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is dry. Gently pulverize the crystalline solid into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm.[1]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Protocol: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 202°C.

-

Ramp Rate: Decrease the heating rate to a slow, controlled ramp of 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears within the sample.

-

Record the temperature (T₂) at which the sample is completely liquefied (the clear point).

-

-

Reporting: The melting range is reported as the interval between T₁ and T₂. For a pure substance, this range should be narrow.

Solution Properties: Solubility and Dissociation Constant

The ability of a compound to dissolve in various media is fundamental to its absorption. As a hydantoin derivative, this compound has limited aqueous solubility but is soluble in organic solvents.

| Property | Value | Medium | Source(s) |

| Water Solubility | ~0.271 mg/mL | Physiological Conditions | [5] |

| Organic Solubility | Soluble | DMSO | [4][6] |

| pKa (predicted) | ~8.58 | Water | [8] (for 5-phenylhydantoin) |

The imide proton (N-H) of the hydantoin ring confers weak acidic properties to the molecule. The predicted pKa of ~8.58 for the closely related 5-phenylhydantoin suggests that this compound will be predominantly in its neutral, less soluble form in the acidic environment of the stomach (pH 1-2) and will become increasingly ionized and more soluble as the pH increases in the intestinal tract.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is harmonized with guidelines from the OECD and WHO for determining equilibrium solubility.

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves agitating an excess amount of the solid compound in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid this compound to several vials containing the test medium (e.g., purified water, pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the aliquot by filtration (using a filter material that does not bind the compound, e.g., PVDF) or by high-speed centrifugation.

-

Quantification: Accurately dilute the clarified supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a series of standard solutions of known concentrations and analyze them using the same method to generate a calibration curve.

-

Calculation: Determine the concentration of the dissolved compound in the saturated solution by interpolating its analytical response against the calibration curve, accounting for any dilutions made.

Section 4: Lipophilicity and Partition Coefficient

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.

| Property | Value | Method | Source(s) |

| Log P | 1.3 | Computed | [5] |

A Log P of 1.3 indicates that this compound has moderate lipophilicity.[5] This value suggests a balance between aqueous solubility and lipid permeability, which is often favorable for oral drug absorption. It is important to distinguish Log P (for the neutral species) from Log D (the distribution coefficient), which accounts for both neutral and ionized species at a given pH. Given the pKa of the molecule, its Log D will be close to its Log P at acidic pH but will decrease as the pH increases above the pKa and the compound becomes more ionized and water-soluble.

Experimental Protocol: Log P Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 107.[3]

Principle: The method determines the ratio of a compound's concentration in two immiscible liquid phases (n-octanol and water) at equilibrium.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

-

Sample Addition: Prepare a solution of the compound in the phase in which it is more soluble (e.g., n-octanol).

-

Partitioning: Combine a known volume of the n-octanol solution with a known volume of the pre-saturated water phase in a suitable vessel.

-

Equilibration: Shake the vessel vigorously for a set period, then allow the layers to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water. The Log P is the base-10 logarithm of this value.

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. The data, summarized in the tables herein, provides a robust foundation for researchers in drug development and pharmacology. The stereospecific nature of this molecule, its solid-state characteristics, moderate lipophilicity, and pH-dependent solubility are all critical factors that collectively influence its formulation, stability, and biological activity. The provided experimental protocols, grounded in established pharmacopeial and regulatory guidelines, offer a practical framework for the in-house validation and characterization of this important anticonvulsant agent. A thorough understanding and application of this knowledge are indispensable for advancing the research and potential therapeutic application of this compound.

References

-

Nirvanol - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Maguire, J. H., Kraus, B. L., Butler, T. C., & Dudley, K. H. (1981). Stereochemical aspects of the metabolism of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 9(5), 393–401. [Link]

-

Trišović, N., Timić, T., Divljaković, J., Rogan, J., Poleti, D., Savić, M. M., & Ušćumlić, G. (2012). Synthesis, structural and biological characterization of 5-phenylhydantoin derivatives as potential anticonvulsant agents. Monatshefte für Chemie - Chemical Monthly, 143(10), 1451–1457. [Link]

-

Grokipedia. (n.d.). Nirvanol. Retrieved January 23, 2026, from [Link]

-

USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

-

Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Retrieved January 23, 2026, from [Link]

-

Stella, V. J. (2004). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 13(4), 645-650. [Link]

-

National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

dos Santos, C., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

-

Maguire, J. H., Butler, T. C., & Dudley, K. H. (1982). 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog. Drug Metabolism and Disposition, 10(6), 595–598. [Link]

-

Angelov, I., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2025(1), M1956. [Link]

-

Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved January 23, 2026, from [Link]

-

Moodle. (n.d.). Properties of Enantiomers and Optical Activity. Retrieved January 23, 2026, from [Link]

-

Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. [Link]

-

Brooks, C. (2004). The tale of chiral switches. Australian Prescriber, 27(2), 47-49. [Link]

-

Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Carrington, H. C., Vasey, C. H., & Waring, W. S. (1959). Thiohydantoins. Part V. A new synthesis of 5: 5-disubstituted4-thiohydantoins. Journal of the Chemical Society (Resumed), 396. [Link]

-

OECD. (2012). OECD Guideline for the Testing of Chemicals. [Link]

-

Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

-

Dudley, K. H., & Bius, D. L. (1979). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Drug Metabolism and Disposition, 7(3), 133-139. [Link]

-

ResearchGate. (n.d.). The structure of phenytoin and its metabolites. Retrieved January 23, 2026, from [Link]

-

Stella, V. J. (1970). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 13(4), 645-650. [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved January 23, 2026, from [Link]

-

dos Santos, C., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

-

ResearchGate. (n.d.). High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. Retrieved January 23, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 23, 2026, from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 23, 2026, from [Link]

-

YouTube. (2021, March 29). 5,5 diphenyl hydantoin (Phenytoin). [Link]

-

PubMed. (n.d.). Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. Retrieved January 23, 2026, from [Link]

-

Primacyt. (2004, April 13). OECD Guideline for the Testing of Chemicals. [Link]

-

OECD. (1995, July 27). OECD Guideline for the Testing of Chemicals. [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved January 23, 2026, from [Link]

-

European Chemicals Bureau. (n.d.). A.8. Partition Coefficient. [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Pharmacokinetics of sotalol enantiomers in humans. Retrieved January 23, 2026, from [Link]

Sources

- 1. Specific rotation - Wikipedia [en.wikipedia.org]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-ethyl-5-phenylhydantoin N-glucuronide, the major urinary metabolite of 5-ethyl-5-phenylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The renal handling of diphenylhydantoin and 5-(p-hydroxyphenyl)-5-phenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Enantioselective Synthesis of 5-Ethyl-5-phenylhydantoin: A Technical Guide for Advanced Drug Development

Foreword: The Imperative of Chirality in Modern Therapeutics

The pharmacological and toxicological profiles of chiral molecules are often intrinsically linked to their absolute stereochemistry. In the realm of anticonvulsant therapies, 5-Ethyl-5-phenylhydantoin, also known as Nirvanol, stands as a significant scaffold.[1][2] While its racemic form has been studied, the development of enantiomerically pure forms is a critical step towards optimizing therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth exploration of advanced methodologies for the enantioselective synthesis of 5-Ethyl-5-phenylhydantoin, tailored for researchers, medicinal chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of various catalytic systems, offering not just protocols, but a strategic blueprint for achieving high levels of stereocontrol in the synthesis of this important chiral building block.

The Challenge of the Quaternary Stereocenter: A Synthetic Hurdle

The central challenge in the asymmetric synthesis of 5-Ethyl-5-phenylhydantoin lies in the construction of the C5 quaternary stereocenter. Traditional methods for hydantoin synthesis, such as the Bucherer-Bergs reaction, are robust and high-yielding but inherently produce racemic mixtures.[3][4] This multicomponent reaction, while efficient for creating the hydantoin core from a ketone (propiophenone in this case), potassium cyanide, and ammonium carbonate, lacks stereocontrol.[5][6] Consequently, the development of catalytic asymmetric methods that can effectively dictate the three-dimensional arrangement at the C5 position is of paramount importance.

Strategic Approaches to Enantioselective Synthesis

Several modern synthetic strategies have emerged that offer viable pathways to enantioenriched 5,5-disubstituted hydantoins. This section will delve into the most promising of these, with a focus on their mechanistic rationale and applicability to the synthesis of 5-Ethyl-5-phenylhydantoin.

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis offers a powerful toolkit for the construction of complex chiral molecules.[7][8] One of the most elegant approaches to chiral hydantoins is the intramolecular cyclization of a suitably functionalized precursor, where the stereochemistry is directed by a chiral ligand.

A groundbreaking approach for the synthesis of enantioenriched 5,5-disubstituted hydantoins involves a palladium-catalyzed asymmetric aza-Heck cyclization.[9] This method has been successfully applied to the synthesis of the closely related anticonvulsant, (R)-mephenytoin, demonstrating its potential for constructing the 5-ethyl-5-phenylhydantoin scaffold.[9]

The core principle of this strategy is the intramolecular cyclization of an unsaturated urea precursor. The enantioselectivity is controlled by a chiral phosphine ligand coordinated to the palladium catalyst.

Diagram 1: Proposed Mechanism of Pd-Catalyzed Asymmetric Aza-Heck Cyclization

Caption: Pd-catalyzed aza-Heck cyclization mechanism.

Experimental Insight: The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as (S)-DTBM-SEGPHOS have shown considerable success in related systems. The reaction conditions, including the choice of base and solvent, must be meticulously optimized to ensure efficient catalyst turnover and prevent side reactions.

Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful alternative to metal-based systems, often offering milder reaction conditions and unique reactivity profiles. Chiral phosphoric acids, in particular, have proven to be exceptional catalysts for a variety of asymmetric transformations.

The Biltz synthesis, which involves the condensation of a 1,2-dicarbonyl compound with a urea, can be rendered enantioselective through the use of a chiral phosphoric acid catalyst.[10] While this typically yields 5,5-disubstituted hydantoins from benzil derivatives, a modified approach could be envisioned starting from precursors that would lead to the desired 5-ethyl-5-phenyl substitution pattern.

More directly applicable is the chiral phosphoric acid-catalyzed condensation of glyoxals with ureas to form 5-monosubstituted hydantoins.[11][12] While not directly forming a quaternary center, this methodology highlights the potential of chiral Brønsted acids in activating substrates towards enantioselective hydantoin formation. The mechanism is believed to involve the face-selective protonation of a transient enol intermediate by the chiral catalyst.[12]

Diagram 2: Chiral Phosphoric Acid Catalysis Workflow

Caption: Conceptual workflow of CPA-catalyzed hydantoin synthesis.

Kinetic Resolution and Deracemization Strategies

An alternative to asymmetric synthesis is the resolution of a racemic mixture. While classical resolution can be inefficient (with a maximum theoretical yield of 50%), dynamic kinetic resolution and deracemization processes offer pathways to a single enantiomer in high yield.[13]

A notable advancement is the photochemical deracemization of 5-substituted hydantoins catalyzed by a chiral diarylketone.[14] This method operates on the principle of selective hydrogen atom transfer (HAT), where one enantiomer is preferentially abstracted and then racemized, while the other remains untouched, leading to its enrichment.[14] While demonstrated for 5-monosubstituted hydantoins, the extension of this concept to 5,5-disubstituted systems like 5-Ethyl-5-phenylhydantoin is an active area of research.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route will depend on several factors, including substrate availability, catalyst cost, and desired scale of production. The following table provides a comparative overview of the discussed strategies.

| Strategy | Catalyst System | Key Advantages | Potential Challenges |

| Asymmetric Aza-Heck Cyclization | Palladium / Chiral Phosphine Ligand | High enantioselectivity demonstrated for related structures. | Synthesis of the required unsaturated urea precursor. |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Metal-free, mild reaction conditions. | Substrate scope for quaternary centers may be limited. |

| Photochemical Deracemization | Chiral Diarylketone / Light | Potentially high enantiomeric excess from a racemate. | Requires specialized photochemical equipment; scalability. |

| Enzymatic Resolution | Lipases / Hydrolases | High stereospecificity, environmentally benign. | Often limited to 50% yield unless coupled with racemization. |

Detailed Experimental Protocol: Asymmetric Aza-Heck Cyclization Approach

The following protocol is a representative, detailed procedure for the enantioselective synthesis of 5-Ethyl-5-phenylhydantoin, adapted from the synthesis of (R)-mephenytoin.[9]

Step 1: Synthesis of the Unsaturated Urea Precursor

-

To a solution of propiophenone in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.

-

After stirring for 30 minutes, add a vinylating agent (e.g., a vinyl halide or equivalent).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Purify the resulting α,β-unsaturated ketone by column chromatography.

-

Dissolve the purified ketone in a suitable solvent and treat with urea in the presence of an appropriate catalyst to form the unsaturated urea precursor.

Step 2: Palladium-Catalyzed Asymmetric Aza-Heck Cyclization

-

In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (2.5 mol %), the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol %), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Add the unsaturated urea precursor (1.0 equiv.) and a high-boiling point aprotic solvent (e.g., toluene).

-

Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 100 °C) for the required time (e.g., 24-48 hours), monitoring by HPLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 5-Ethyl-5-phenylhydantoin.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of 5-Ethyl-5-phenylhydantoin is a challenging yet achievable goal with modern synthetic methodologies. Transition metal catalysis, particularly the palladium-catalyzed aza-Heck cyclization, currently stands as one of the most promising strategies due to its demonstrated success with structurally analogous compounds.[9] Organocatalytic and deracemization approaches also hold significant potential and are likely to see further development.[12][14]

For professionals in drug development, the ability to access single enantiomers of bioactive molecules like 5-Ethyl-5-phenylhydantoin is not merely an academic exercise but a regulatory and clinical necessity. The continued innovation in asymmetric catalysis will undoubtedly pave the way for more efficient, scalable, and sustainable syntheses of this and other chiral pharmaceuticals, ultimately leading to safer and more effective medicines.

References

-

Poole, J. L., & Miller, S. J. (2015). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society, 137(45), 14281–14284. Available at: [Link]

-

Großkopf, J., Plaza, M., Seitz, A., Breitenlechner, S., Storch, G., & Bach, T. (2021). A Chiral Diarylketone-Catalyzed Photochemical Deracemization of 5-Substituted 3-Phenylimidazolidine-2,4-diones. Journal of the American Chemical Society, 143(50), 21241–21245. Available at: [Link]

-

Foley, D. A., Devery, J. J., & Rovis, T. (2019). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 10(33), 7731–7735. Available at: [Link]

-

Song, J., Zhang, J.-Z., Chen, S.-S., Fan, T., & Gong, L.-Z. (2018). Chiral Lewis Base/Copper(I) Cooperative Catalysis for Enantioselective α-Amination of Esters with N,N-di-tert-butyldiaziridinone. Journal of the American Chemical Society, 140(9), 3177–3180. Available at: [Link]

-

Foley, D. A., Devery, J. J., & Rovis, T. (2019). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 10(33), 7731–7735. Available at: [Link]

-

Dudley, D. A., & Butler, T. C. (1978). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Journal of Medicinal Chemistry, 21(11), 1123–1126. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(11), 14257–14277. Available at: [Link]

-

Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition, 3(1), 26–29. Available at: [Link]

-

Stella, V. J. (1973). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 16(12), 1365–1367. Available at: [Link]

-

Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link]

-

Wang, Y., et al. (2018). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers, 5(10), 1614-1618. Available at: [Link]

-

Zeslawska, E., et al. (2007). Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Archiv der Pharmazie, 340(12), 653-659. Available at: [Link]

-

Monteiro, J. L., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Anomalous Bucherer–Bergs reaction starting from.... Retrieved from [Link]

-

Vasiliades, J., & Owens, C. (1980). Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. Clinical Chemistry, 26(6), 794–796. Available at: [Link]

-

Chopra, H. (2024). Asymmetric Synthesis - III (First Generation Methods). [Video]. YouTube. Available at: [Link]

-

Zhang, W., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5896–5900. Available at: [Link]

-

Davison, R. (2022). Metal-Hydride Catalysis: Stereoselective Allylation and Hydroacylation. eScholarship. Available at: [Link]

-

Skrobiszewski, A., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1549. Available at: [Link]

-

Go, M. L. (2013). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Molecules, 18(1), 986–1017. Available at: [Link]

-

Fujioka, H., et al. (1986). Biopharmaceutical Studies on Hydantoin Derivatives. V. Pharmacokinetics and Pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(3), 303–314. Available at: [Link]

-

Gzella, A., et al. (2018). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 23(10), 2513. Available at: [Link]

-

Bojarska, J., et al. (2017). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 7(83), 52677-52689. Available at: [Link]

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Wouters, J., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(48), 8677-8680. Available at: [Link]

-

Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 81(21), 10345–10355. Available at: [Link]

-

Jacobsen, E. N. (2022). Enantioselective Transition-Metal Catalysis via Anion Binding with Chiral Hydrogen-Bond Donors. ChemRxiv. Available at: [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]

-

Kudelko, A., & Zielińska-Błajet, M. (2017). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Medicinal Chemistry Research, 26(10), 2293–2301. Available at: [Link]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. Available at: [Link]

Sources

- 1. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Metal-Hydride Catalysis: Stereoselective Allylation and Hydroacylation [escholarship.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. york.ac.uk [york.ac.uk]

- 14. Hydantoin synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-5-Ethyl-5-phenylhydantoin, historically known as Nirvanol, is the active metabolite of the anticonvulsant drug mephenytoin. This guide provides a comprehensive technical overview of its mechanism of action, drawing on established principles of hydantoin pharmacology and available preclinical data. The primary mechanism of action is believed to be the modulation of neuronal excitability through the blockade of voltage-gated sodium channels, a hallmark of the hydantoin class of antiepileptic drugs. This document will delve into the evidence supporting this mechanism, the stereoselective metabolism of its parent compound, its anticonvulsant activity profile, and the experimental protocols used to elucidate its pharmacological effects. Furthermore, it will address the historical context of its clinical use and the mechanisms underlying its associated toxicity, known as "nirvanol sickness."

Introduction: From Prodrug to Active Moiety

This compound (Nirvanol) is a chiral molecule that represents the pharmacologically active form of mephenytoin. Mephenytoin itself is considered a prodrug, undergoing metabolic N-demethylation to yield Nirvanol, which is responsible for the sustained anticonvulsant effect.[1] Understanding the mechanism of action of Nirvanol is, therefore, central to comprehending the therapeutic and toxicological profile of mephenytoin. The hydantoin scaffold, a five-membered ring containing two nitrogen atoms, is a well-established pharmacophore in antiepileptic drug discovery, with phenytoin being the most prominent example.[2]

Primary Mechanism of Action: Modulation of Neuronal Excitability

The principal mechanism by which this compound is thought to exert its anticonvulsant effects is through the blockade of voltage-gated sodium channels (VGSCs) in neurons.[3] This action is consistent with the established mechanism of other hydantoin derivatives, most notably phenytoin.[4] By binding to the inactivated state of the sodium channel, Nirvanol is believed to slow the rate of recovery of these channels from inactivation. This results in a use-dependent and voltage-dependent reduction in the ability of neurons to fire high-frequency action potentials, which is a characteristic feature of seizure activity.[3]

Signaling Pathway: Stabilization of the Inactivated State of Voltage-Gated Sodium Channels

The interaction of this compound with voltage-gated sodium channels can be visualized as a stabilization of the channel's inactivated state, thereby preventing the rapid succession of action potentials that underlie seizure propagation.

Caption: Proposed mechanism of this compound action on VGSCs.

Stereoselective Metabolism of the Parent Compound: Mephenytoin

The formation of this compound is a critical aspect of its pharmacology and is governed by the stereoselective metabolism of its parent compound, mephenytoin. Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers, which undergo distinct metabolic fates.

The conversion of (S)-mephenytoin to Nirvanol occurs primarily through N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2B6 .[2] In parallel, (S)-mephenytoin is also a substrate for aromatic hydroxylation at the 4'-position of the phenyl ring, a reaction mediated by CYP2C19 .[7] This latter pathway is of significant clinical interest due to the well-documented genetic polymorphism of the CYP2C19 gene, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes. In PMs, the reduced 4'-hydroxylation of (S)-mephenytoin can lead to altered plasma concentrations of both the parent drug and its metabolite, Nirvanol.

Metabolic Pathway of (S)-Mephenytoin

The differential metabolism of (S)-mephenytoin highlights the importance of pharmacogenomics in understanding inter-individual variability in drug response and toxicity.

Caption: Primary metabolic pathways of (S)-mephenytoin.

Anticonvulsant Activity Profile

The anticonvulsant properties of this compound have been evaluated in preclinical models of epilepsy. These models are crucial for determining the efficacy and potential clinical utility of antiepileptic drugs.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used animal model that is predictive of efficacy against generalized tonic-clonic seizures.[8] In this model, electrical stimulation is used to induce a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a key measure of anticonvulsant activity. Studies in mice have demonstrated that Nirvanol is effective in the MES test, with reported ED50 values of 23 mg/kg at 30 minutes and 30 mg/kg at 2 hours after intraperitoneal administration.[9]

Hz Psychomotor Seizure Test

| Preclinical Model | Species | Route of Administration | Time Point | ED50 | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | Intraperitoneal | 30 minutes | 23 mg/kg | [9] |

| Maximal Electroshock Seizure (MES) | Mouse | Intraperitoneal | 2 hours | 30 mg/kg | [9] |

Toxicity Profile: "Nirvanol Sickness"

The clinical use of mephenytoin and, by extension, its active metabolite Nirvanol, has been significantly limited by a severe idiosyncratic adverse drug reaction known as "nirvanol sickness" or anticonvulsant hypersensitivity syndrome.[11] This is a multi-organ systemic reaction that typically occurs within the first few months of treatment.

The underlying mechanism of this hypersensitivity reaction is believed to be immune-mediated.[12] It is thought to involve the formation of reactive metabolites of the hydantoin ring, which can act as haptens by covalently binding to cellular macromolecules. This haptenation can trigger an immune response, leading to the clinical manifestations of fever, skin rash (which can progress to severe cutaneous adverse reactions like Stevens-Johnson syndrome), lymphadenopathy, and involvement of internal organs such as the liver and kidneys.[12] Genetic predisposition, particularly certain HLA alleles, may increase the risk of developing this hypersensitivity reaction.[12]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Anticonvulsant Efficacy Testing

-

Animals: Adult male mice (e.g., Swiss-Webster, 20-30 g) are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline) and administered intraperitoneally at various doses. A vehicle control group is also included.

-

Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), a maximal seizure is induced by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of topical anesthetic is applied to the eyes prior to electrode placement.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

-

Animals: Adult male mice are used.

-

Drug Administration: The test compound is administered as described for the MES test.

-

Seizure Induction: At the time of peak drug effect, a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.

-

Endpoint: The endpoint is the observation of seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. Protection is defined as the absence of these seizure behaviors.

-

Data Analysis: The ED50 is calculated as described for the MES test.

In Vitro Mechanistic Studies

-

Cell Preparation: Neuronal cells expressing voltage-gated sodium channels (e.g., primary hippocampal neurons or neuroblastoma cell lines) are cultured on coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The external solution contains physiological concentrations of ions, while the internal pipette solution mimics the intracellular ionic environment.

-

Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To assess use-dependent block, a train of depolarizing pulses is applied.

-

Drug Application: this compound is applied to the external solution at various concentrations.

-

Data Analysis: The effect of the compound on the amplitude and kinetics of the sodium currents is measured. The concentration-response curve is used to determine the IC50 for channel block.

In Vitro Metabolism Studies

-

Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (to support CYP450 activity), and a buffer solution.

-

Incubation: The reaction is initiated by adding (S)-mephenytoin to the pre-warmed reaction mixture. The incubation is carried out at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of this compound and 4'-hydroxy-mephenytoin.

-

Data Analysis: The rate of metabolite formation is calculated, and kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Conclusion

This compound (Nirvanol) is a pharmacologically active metabolite that mediates the anticonvulsant effects of mephenytoin. Its primary mechanism of action is believed to be the use-dependent blockade of voltage-gated sodium channels, a mechanism it shares with other hydantoin anticonvulsants. The stereoselective metabolism of its parent compound, involving CYP2B6 and the polymorphic CYP2C19, is a key determinant of its pharmacokinetics and contributes to inter-individual variability in response. While effective in preclinical models of generalized seizures, its clinical utility has been hampered by the risk of a severe hypersensitivity syndrome. A thorough understanding of its mechanism of action, metabolic pathways, and toxicity profile is essential for researchers and clinicians working in the field of epilepsy and drug development.

References

- Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.

- Brown, R. K., & Wolff, M. E. (1997). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 52(4), 689–697.

- de Vaan, M. A., van der Weide, J., & Touw, D. J. (2000). Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events. British journal of clinical pharmacology, 50(6), 613–616.

- Faingold, C. L., & Fromm, G. H. (Eds.). (2012). Drugs for control of epilepsy: actions on neuronal networks in seizure disorders. CRC press.

- Fontana, E., & Dansette, P. M. (1996). Catalytic role of cytochrome P4502B6 in the N-demethylation of S-mephenytoin. Drug metabolism and disposition, 24(8), 884–887.

- Hira, R., & Odejinmi, F. (2016). Fatal phenytoin hypersensitivity syndrome. BMJ case reports, 2016, bcr2016215335.

- Kupferberg, H. J. (1989). Antiepileptic drug discovery. Epilepsia, 30 Suppl 1, S51–S56.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.

- Toman, J. E., & Goodman, L. S. (1948). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Journal of Pharmacology and Experimental Therapeutics, 93(4), 416–421.

- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The 6-Hz psychomotor seizure test: a new endpoint for the anticonvulsant drug discovery program. Epilepsy research, 50(1-2), 217–227.

- McNamara, J. O. (2001). Drugs effective in the therapy of the epilepsies. In J. G. Hardman, L. E. Limbird, & A. G. Gilman (Eds.), Goodman & Gilman's the pharmacological basis of therapeutics (10th ed., pp. 521-547). McGraw-Hill.

- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145–181.

- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217–227.

- Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Research, 135, 39-46.

- Ko, J. W., & Desta, Z. (1998). Human N-demethylation of (S)-mephenytoin by cytochrome P450s 2C9 and 2B6.

- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.

- Jansson, B., Simonsson, U. S., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 791(1-2), 179–191.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

- Goldstein, J. A., Faletto, M. B., Romkes-Sparks, M., Sullivan, T., Kitareewan, S., Raucy, J. L., Lasker, J. M., & Ghanayem, B. I. (1994). Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans. Biochemistry, 33(7), 1743–1752.

-

Wikipedia. (2023, November 28). Anticonvulsant hypersensitivity syndrome. In Wikipedia. Retrieved January 23, 2026, from [Link]

- Lipkind, G. M., & Fozzard, H. A. (2010). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular pharmacology, 78(4), 631–638.

- Toman, J. E., & Goodman, L. S. (1948). Anticonvulsants. Physiological reviews, 28(4), 409–432.

- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver the goods. Current opinion in neurology, 24(2), 147–152.

- Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330.

- Kaminski, R. M., et al. (2013). Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model. Epilepsy Research, 105(1-2), 33-40.

- Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981).

- Donato, M. T., & Lahoz, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.9.1–7.9.18.

- Jansson, B., et al. (2004). Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 39(6), 669–677.

- Smith, H. S., Smith, E. J., & Smith, A. R. (2012). Pathophysiology of nausea and vomiting in palliative medicine.

- Warrington, R. (2012). Drug allergy, causes and desensitization. Human vaccines & immunotherapeutics, 8(10), 1513–1524.

- Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of physiology, 590(11), 2577–2589.

- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews. Neuroscience, 5(7), 553–564.

- Turkan, A., et al. (2018). Animal Models for Screening Antiepileptic Drugs and Unani Treatments. Journal of Young Pharmacists, 10(4), 385-390.

- Sharma, D., et al. (2020). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Journal of Visualized Experiments, (160), e61298.

- Shear, N. H., & Spielberg, S. P. (1988). Anticonvulsant hypersensitivity syndrome. In vitro and in vivo studies.

- Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future. Epilepsy & behavior : E&B, 73, 2–11.

- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Epilepsia, 44 Suppl 7, 2–7.

- Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy research, 69(3), 183–272.

- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.

- Goldstein, J. A., & de Morais, S. M. (1994). Biochemistry and molecular biology of the human CYP2C subfamily. Pharmacogenetics, 4(6), 285–299.

- Tassaneeyakul, W., et al. (1993). Mephenytoin 4-hydroxylase polymorphism in the Thai population. British journal of clinical pharmacology, 36(5), 463–466.

- Löscher, W. (2007). Animal models of epilepsy for the development of antiepileptogenic drugs. A critical review. Epilepsy research, 73(2), 91–114.

- Porter, R. J., & Meldrum, B. S. (2002). Antiseizure drugs. In B. G. Katzung (Ed.), Basic & clinical pharmacology (8th ed., pp. 395-417). Lange Medical Books/McGraw-Hill.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticonvulsant hypersensitivity syndrome - Wikipedia [en.wikipedia.org]

- 12. Hypersensitivity reaction associated with phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (-)-5-Ethyl-5-phenylhydantoin (Nirvanol): A Technical Guide

Introduction

(-)-5-Ethyl-5-phenylhydantoin, historically known as Nirvanol, is a pharmacologically active molecule with significant anticonvulsant properties. Though its clinical application has been largely superseded by agents with more favorable safety profiles, its study remains crucial for understanding the broader class of hydantoin anticonvulsants and the principles of stereoselective drug metabolism. This technical guide provides an in-depth exploration of the pharmacological profile of Nirvanol, intended for researchers, scientists, and professionals in drug development. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, historical clinical context, and toxicological considerations, supported by experimental methodologies and visual representations of key pathways.

Mechanism of Action: Stabilization of Neuronal Membranes

The primary mechanism underlying the anticonvulsant effects of Nirvanol, consistent with other hydantoin derivatives like phenytoin, is the modulation of voltage-gated sodium channels.[1] By binding to these channels, Nirvanol stabilizes the neuronal membrane and inhibits the repetitive firing of action potentials. This action is crucial in preventing the spread of seizure activity from an epileptic focus.

The targeted action on voltage-gated sodium channels effectively dampens the hyperexcitability of neurons that characterizes a seizure state. This mechanism is particularly effective against focal and generalized tonic-clonic seizures.[1]

Caption: Mechanism of action of Nirvanol on voltage-gated sodium channels.

Pharmacokinetics and Metabolism

The disposition of Nirvanol in the body is characterized by its origin as a primary metabolite of mephenytoin, its stereoselective metabolism, and a notably long elimination half-life.

Absorption and Distribution

As Nirvanol is primarily formed from the metabolism of its parent compound, mephenytoin, its absorption kinetics are linked to the administration of mephenytoin. Following oral administration of mephenytoin, Nirvanol is efficiently formed and distributed throughout the body.[1]

Metabolism: A Stereoselective Pathway

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolism of mephenytoin is stereoselective, with the (S)-enantiomer being primarily responsible for the formation of Nirvanol through N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C9.[1] The (S)-enantiomer also undergoes 4'-hydroxylation by CYP2C19.[1] This latter pathway is subject to genetic polymorphism, leading to "extensive" and "poor" metabolizer phenotypes in the population.[2][3][4]

Nirvanol itself is further metabolized, primarily through aromatic hydroxylation to 5-(4-hydroxyphenyl)-5-ethylhydantoin (4-OH-PEH).[5] This hydroxylation is also stereoselective, with a preference for the (S)-enantiomer.[5] In canines, a major metabolic route is the formation of an N-glucuronide.[6][7]

Caption: Metabolic pathway of (S)-mephenytoin to Nirvanol and its subsequent metabolism.

Elimination

Nirvanol exhibits a very long plasma half-life, averaging approximately 96 to 114 hours in humans.[1][8][9][10] This prolonged half-life contributes significantly to the sustained anticonvulsant effect when its parent drug, mephenytoin, is administered.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Plasma Half-life | ~96-114 hours | Human | [1][8][9][10] |

| Mean Steady-State Level | 18 µg/ml (with 400 mg daily mephenytoin) | Human | [8][9] |

| Metabolizing Enzymes | CYP2B6, CYP2C9 (formation from mephenytoin) | Human | [1] |

Pharmacodynamics: Anticonvulsant Efficacy

The anticonvulsant activity of Nirvanol has been demonstrated in preclinical models, most notably the Maximal Electroshock (M.E.S.) seizure model in mice.[11][12] This test is a standard for evaluating the efficacy of drugs against generalized tonic-clonic seizures. In this model, Nirvanol effectively blocks the hind leg tonic extensor phase of the seizure.[11][12]

Experimental Protocol: Maximal Electroshock (M.E.S.) Test

Objective: To assess the anticonvulsant efficacy of a test compound by determining its ability to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

-

Test compound: this compound (Nirvanol)

-

Vehicle (e.g., saline, carboxymethylcellulose)

-

Experimental animals (e.g., male Swiss mice, 20-30 g)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline) for electrodes

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight with free access to water.

-

Drug Administration: Prepare a solution or suspension of Nirvanol in the chosen vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A control group receives the vehicle only.

-

Pre-treatment Time: Allow for a specific pre-treatment time for the drug to be absorbed and distributed. For Nirvanol, efficacy has been measured at 30 minutes and 2 hours post-injection.[11][12]

-

Electroshock Induction: Apply a drop of electrolyte solution to the corneal electrodes. Place the electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from a brief period of tonic flexion to tonic extension of the hindlimbs, followed by clonic convulsions.

-

Data Analysis: The endpoint is the absence of the tonic hindlimb extension. The percentage of animals protected from the tonic extensor component is determined for each dose group. The ED50 (the dose that protects 50% of the animals) is then calculated using a suitable statistical method (e.g., probit analysis).

Results for Nirvanol: The M.E.S. ED50 for Nirvanol in mice has been reported to be 23 mg/kg at 30 minutes and 30 mg/kg at 2 hours after intraperitoneal administration.[11][12]

Clinical Relevance and Historical Context

Introduced in the early 20th century, Nirvanol was one of the early hydantoin derivatives used for the treatment of epilepsy and chorea.[1] However, its clinical utility was short-lived due to a high incidence of severe adverse effects.[1] Despite its discontinuation as a standalone therapeutic, it remains relevant as the principal active metabolite of mephenytoin, contributing significantly to the latter's anticonvulsant activity.[1]

Toxicological Profile: "Nirvanol Sickness"

The primary reason for the clinical decline of Nirvanol was the frequent occurrence of a hypersensitivity syndrome termed "nirvanol sickness."[1] This systemic reaction typically appeared 7 to 12 days after initiating therapy and was characterized by a constellation of symptoms.[1]

Key Manifestations of Nirvanol Sickness:

-

Systemic: Fever, fatigue, and malaise.[1]

-

Dermatological: Skin eruptions.[1]

-

Gastrointestinal: Nausea and vomiting.[1]

-

Neurological: Drowsiness and headache.[1]

-

Hematological: Eosinophilia and occasionally leukopenia.[1]

-

Other: Conjunctivitis and lymphadenitis.[1]

Overdose of Nirvanol could lead to excessive sedation, hypnotic effects, and potentially respiratory depression.[1]

Conclusion

This compound (Nirvanol) possesses a well-defined pharmacological profile as a potent anticonvulsant that acts by stabilizing voltage-gated sodium channels. Its long half-life and stereoselective metabolism are key pharmacokinetic features. While its direct clinical use is precluded by a significant toxicity profile, the study of Nirvanol provides invaluable insights into the structure-activity relationships of hydantoin anticonvulsants and the critical role of pharmacogenetics in drug metabolism and safety. Continued research on such historical compounds can inform the development of safer and more effective antiepileptic therapies.

References

-

Kupferberg HJ, et al. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. [Link]

-

Nirvanol - Grokipedia. (n.d.). Retrieved from [Link]

-

Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed. (n.d.). Retrieved from [Link]

-

Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - Neurology.org. (n.d.). Retrieved from [Link]

-

Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed. (n.d.). Retrieved from [Link]

-